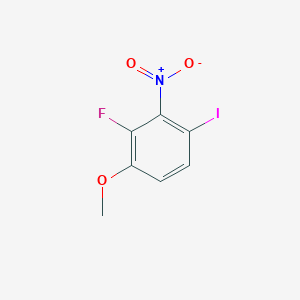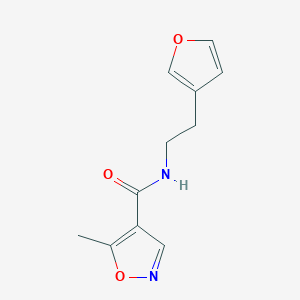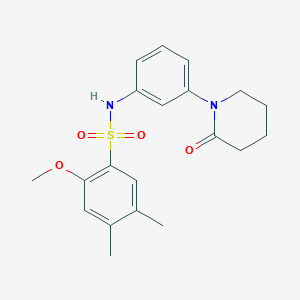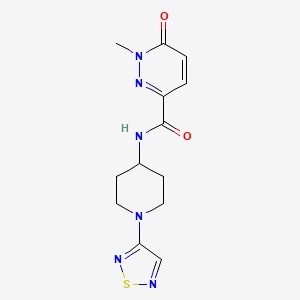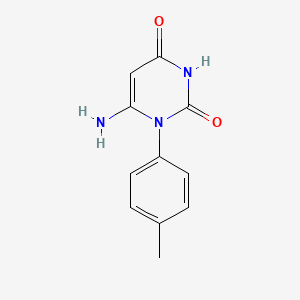![molecular formula C18H17F3N4OS B2503623 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-74-5](/img/structure/B2503623.png)
2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer reduced ulcerogenic activity compared to traditional NSAIDs. The structural modifications in this class of compounds, such as the introduction of different substituents, have been shown to significantly affect their biological activity and therapeutic index .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been explored. These modifications can lead to compounds with high anti-inflammatory activity and potentially antiulcerogenic properties, as seen in the case of 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, have been investigated using both experimental techniques like X-ray diffraction (XRD) and theoretical methods including density functional theory (DFT) calculations. These studies provide insights into the geometrical parameters, stability, and charge transfer within the molecule, which are crucial for understanding the interaction of the compound with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be inferred from molecular orbital studies, such as the HOMO and LUMO analysis, which help in determining the sites for nucleophilic and electrophilic attack. Additionally, the first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the ability of these molecules to interact with light .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the presence of strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, can affect the compound's solubility, melting point, and crystal packing. These properties are essential for the formulation and stability of the drug .
Applications De Recherche Scientifique
Radiosynthesis Applications
The research led by Dollé et al. (2008) delves into the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilizing a series including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This compound, designed with a fluorine atom for labeling with fluorine-18, enables in vivo imaging using positron emission tomography (PET), showcasing its potential in neuroimaging and diagnosis of neurological diseases Dollé et al., 2008.
Antimicrobial Activity
Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, resulting in compounds with significant antimicrobial activity. This study indicates the compound's utility in developing new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance Bondock et al., 2008.
Anticancer Potential
Al-Sanea et al. (2020) investigated the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. Their findings revealed that one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the compound's potential as an anticancer agent Al-Sanea et al., 2020.
Mécanisme D'action
Target of Action
The primary targets of the compound 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide are JAK1 JH2 pseudokinase and VPS34 . These proteins play crucial roles in cellular signaling pathways, with JAK1 JH2 pseudokinase involved in cytokine signaling and VPS34 playing a role in autophagy .
Mode of Action
The compound this compound acts as a selective inhibitor of its targets . It binds to these proteins, inhibiting their activity and thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
Upon inhibiting JAK1 JH2 pseudokinase and VPS34, the compound this compound affects several biochemical pathways. The inhibition of JAK1 JH2 pseudokinase disrupts cytokine signaling, which can influence immune responses and cell growth . The inhibition of VPS34 can affect the process of autophagy, a cellular degradation pathway that is crucial for maintaining cellular homeostasis .
Result of Action
The molecular and cellular effects of the action of this compound are primarily the result of its inhibitory action on its target proteins. By inhibiting JAK1 JH2 pseudokinase and VPS34, it can modulate cellular signaling pathways, potentially leading to altered cell growth and immune responses .
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11(2)27-14-5-3-12(4-6-14)7-17(26)23-13-9-22-16-8-15(18(19,20)21)24-25(16)10-13/h3-6,8-11H,7H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNICAUFVNCTXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)
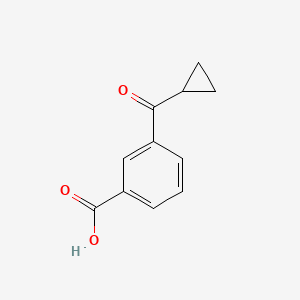
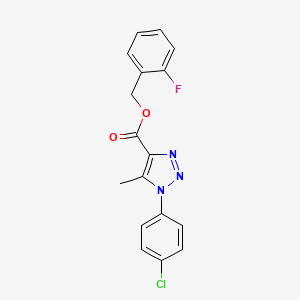
![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
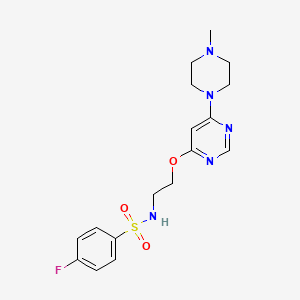
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
